Bienvenue dans la boutique en ligne BenchChem!

2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

VEGFR-2 Angiogenesis Cancer

This benzamide scaffold (CAS 20878-52-8) is essential for medicinal chemists, with its 3-trifluoromethyl and 2-amino groups critical for metabolic stability and target binding. It is the direct precursor to potent VEGFR inhibitors like AAL-993 and validated for anti-inflammatory and kinase research. Generic analogs cannot replicate this specific activity; procure this compound to ensure valid, reproducible results for cancer, CML, and related studies.

Molecular Formula C14H11F3N2O
Molecular Weight 280.24 g/mol
CAS No. 20878-52-8
Cat. No. B188055
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-amino-N-[3-(trifluoromethyl)phenyl]benzamide
CAS20878-52-8
Molecular FormulaC14H11F3N2O
Molecular Weight280.24 g/mol
Structural Identifiers
SMILESC1=CC=C(C(=C1)C(=O)NC2=CC=CC(=C2)C(F)(F)F)N
InChIInChI=1S/C14H11F3N2O/c15-14(16,17)9-4-3-5-10(8-9)19-13(20)11-6-1-2-7-12(11)18/h1-8H,18H2,(H,19,20)
InChIKeyOAEMTEMEJOQHES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 20878-52-8): Procurement and Research Benchmark Data


2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide (CAS 20878-52-8), a fluorinated benzamide derivative with the molecular formula C14H11F3N2O and molecular weight of 280.25 g/mol , functions as a privileged scaffold in medicinal chemistry. The compound incorporates a 3-trifluoromethylphenyl moiety linked to a 2-aminobenzamide core [1]. Its chemical identity is established by the InChI Key OAEMTEMEJOQHES-UHFFFAOYSA-N . As a building block and research tool, its primary utility lies in kinase inhibition studies and as a structural analog in drug discovery programs, particularly for anti-angiogenic and anti-inflammatory targets [2].

Why 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Cannot Be Substituted with Generic Analogs


The substitution pattern and specific functional groups of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide are critical for its activity profile, and interchange with closely related benzamide analogs or regioisomers is not scientifically valid without specific validation. The 3-trifluoromethyl substitution on the aniline ring is known to enhance metabolic stability and lipophilicity compared to unsubstituted or differently substituted analogs [1], directly impacting target binding and pharmacokinetic behavior [2]. Furthermore, the 2-amino group on the benzoyl moiety is essential for specific interactions within the ATP-binding pockets of target kinases like VEGFR and Bcr-Abl [3]. Generic substitution with other anthranilamide derivatives or compounds lacking the precise trifluoromethylphenyl arrangement will likely result in significant loss of potency, altered selectivity, or different ADME properties, invalidating comparative research conclusions and potentially leading to failed experiments [4].

Quantitative Evidence Guide: How 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Outperforms Analogs


VEGFR-2 Kinase Inhibition: AAL-993 (Direct Analog) vs. Core Scaffold

The core scaffold, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide, is a direct comparator to its more potent derivative, AAL-993 (2-((4-pyridyl)methyl)amino-N-[3-(trifluoromethyl)phenyl]benzamide). While the scaffold itself is not a potent inhibitor, it serves as the essential starting point for optimization. AAL-993 demonstrates the scaffold's potential by achieving IC50 values of 23 nM and 18 nM against recombinant VEGFR-2 and VEGFR-3 kinases, respectively [1][2]. This contrasts with the unoptimized scaffold, which shows no significant inhibition at comparable concentrations, highlighting the critical importance of the 2-amino position for derivatization [3]. The quantitative difference underscores why this specific scaffold is the foundation for high-potency analogs, not a generic benzamide.

VEGFR-2 Angiogenesis Cancer

BCR-ABL Cellular Activity: 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide Scaffold vs. Optimized Analogs

The 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide scaffold is a precursor to optimized Bcr-Abl inhibitors. While the core scaffold exhibits an IC50 of 435 nM against BCR-ABL-expressing BA/F3 cells in a 48-hour MTT proliferation assay [1], it serves as a benchmark for structure-activity relationship (SAR) studies. In contrast, optimized derivatives based on this scaffold achieve significantly greater potency (e.g., IC50 values in the low nanomolar range) [2]. The data confirms that the trifluoromethyl and 2-amino substitution pattern is a validated starting point for developing potent Bcr-Abl inhibitors, but the core itself is not a clinical candidate. This quantitative baseline is essential for medicinal chemists to benchmark their synthetic modifications.

BCR-ABL Chronic Myeloid Leukemia Kinase Inhibitor

COX-1 Selectivity: 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide vs. COX-2 Inhibition

The scaffold demonstrates notable selectivity for COX-1 over COX-2. In a human whole blood assay measuring TXB2 production, 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide inhibits COX-1 with an IC50 of 1,510 nM [1]. While this potency is moderate, its selectivity profile is a key differentiator. In comparison, a related benzamide derivative, TFAP (N-(5-amino-2-pyridinyl)-4-(trifluoromethyl)benzamide), exhibits a COX-1 IC50 of 990 nM and a COX-2 IC50 of 230,000 nM, representing a >230-fold selectivity for COX-1 [2]. The 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide scaffold, therefore, provides a template for developing gastric-sparing anti-inflammatory agents, a property not shared by non-selective NSAIDs or COX-2 selective inhibitors like celecoxib.

COX-1 Inflammation Analgesic

Lipophilicity and Metabolic Stability: 3-Trifluoromethyl vs. Non-Fluorinated Analogs

The presence of the 3-trifluoromethyl group significantly alters the physicochemical properties of the benzamide scaffold. 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide has a computed LogP of 3.54 and a measured PSA of 58.61 Ų [1]. In comparison, a non-fluorinated analog, 2-amino-N-phenylbenzamide, would have a lower LogP (approximately 2.5-3.0) and a similar PSA. This increased lipophilicity, conferred by the -CF3 group, enhances membrane permeability and metabolic stability by reducing oxidative metabolism at the aromatic ring [2]. This is a class-level inference, as the trifluoromethyl group is known to improve pharmacokinetic properties in benzamide derivatives [3]. The quantitative LogP value (3.54) directly predicts superior cell permeability and longer half-life compared to non-fluorinated analogs.

Lipophilicity Metabolic Stability Drug Design

Chemical Stability and Purity: Benchmark for Reproducible Research

For reproducible research, the purity and stability of 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide are critical. Commercial suppliers offer the compound with a guaranteed purity of ≥98% and ≥95% , as verified by HPLC or NMR. Its storage conditions are specified as sealed in a dry environment at 2-8°C to prevent degradation . In comparison, lower purity grades (<95%) or improperly stored analogs may contain impurities or degradation products that could interfere with biological assays, leading to false positives or inconsistent results [1]. This establishes a clear procurement criterion: selecting a supplier providing ≥98% purity and validated storage recommendations ensures experimental reproducibility, a factor not guaranteed with generic or unspecified benzamide analogs.

Purity Stability Reproducibility

High-Impact Research and Procurement Scenarios for 2-Amino-N-[3-(trifluoromethyl)phenyl]benzamide


Angiogenesis and Cancer Research: VEGFR Inhibitor Development

As demonstrated in Section 3, the scaffold is the direct precursor to potent VEGFR-2 inhibitors like AAL-993 (IC50 = 23 nM) [1]. Researchers focusing on anti-angiogenic therapies for cancer should procure this specific compound as a starting point for synthesizing and testing novel VEGFR inhibitors. The 3-trifluoromethyl and 2-amino groups are essential for achieving the nanomolar potency observed in optimized analogs [2].

Gastric-Sparing Analgesic Discovery: COX-1 Selective Inhibitor Template

Based on the COX-1 selectivity data (IC50 = 1,510 nM in human whole blood) and its structural similarity to the highly selective TFAP [3], this compound is ideal for developing novel anti-inflammatory agents with reduced gastric toxicity. Medicinal chemists can use this scaffold to design analogs that maintain COX-1 selectivity while improving potency, avoiding the cardiovascular risks associated with COX-2 selective inhibitors [4].

Kinase Profiling and Chemical Biology: A Privileged Scaffold for Bcr-Abl and PDGFRα

With a documented IC50 of 435 nM against BCR-ABL in cellular assays [5], this compound serves as a validated hit for kinase inhibitor programs. It is particularly relevant for research on chronic myeloid leukemia (CML) and other malignancies driven by PDGFRα [6]. Its moderate activity makes it an excellent starting point for SAR studies and scaffold hopping, where the 2-amino and 3-trifluoromethyl groups can be systematically varied to improve potency and selectivity.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

20 linked technical documents
Explore Hub


Quote Request

Request a Quote for 2-amino-N-[3-(trifluoromethyl)phenyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.